1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid
Overview
Description
1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a carboxyphenyl group attached to the indole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid typically involves the reaction of 4-carboxyphenylboronic acid with an indole derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with similar carboxyphenyl groups but a different core structure.
4-Carboxyphenylboronic acid: Shares the carboxyphenyl group but lacks the indole moiety.
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid: Another compound with a carboxyphenyl group but a pyridine core.
Uniqueness: 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with unique photophysical properties .
Properties
IUPAC Name |
1-(4-carboxyphenyl)indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15(19)10-1-4-13(5-2-10)17-8-7-11-9-12(16(20)21)3-6-14(11)17/h1-9H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWREWVNAYEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697976 | |
Record name | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71935-16-5 | |
Record name | 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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